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Compound of Interest |

Compound Name: (R)-3-Fluoropyrrolidine
116574-74-4; 136725-55-8;
CAS No.:
679431-51-7
Cat. No.: B2800787

Get Quote

Executive Summary & Structural Significance

(R)-3-Fluoropyrrolidine (CAS: 136725-53-6 for HCI salt) is a high-value chiral building block in
medicinal chemistry. It serves as a bioisostere for proline, where the fluorine atom modulates
pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk.

The "Fluorine Effect” in Conformational Dynamics: Unlike non-fluorinated pyrrolidine, which
exists in a rapid equilibrium of envelope conformations, (R)-3-fluoropyrrolidine exhibits a
distinct conformational bias due to the gauche effect. The C—F bond tends to align gauche to
the N—C bond to maximize

hyperconjugation. This locks the ring primarily into the C
-exo pucker (envelope), a critical factor when docking this moiety into protein active sites.

Spectroscopic Profile: Mass Spectrometry (MS)

Mass spectrometry provides the primary identification and fragmentation fingerprint. For
pyrrolidines, ionization can be straightforward, but fragmentation requires careful interpretation
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due to the stability of the cyclic system.

lonization & F ion I

Parameter Value Interpretation
C
Molecular Formula H Free base MW: 89.11 g/mol
FN
) ) Exact mass for high-res
Monoisotopic Mass 89.0641 Da ] ]
confirmation
90.07 ( [M+H]
Observed lon (ESI+)
) protonated molecular ion
[M+H — HF]
70.06 (
Key Fragment 1 .[1] Loss of neutral HF (20 Da).
) [2] Characteristic of alkyl
fluorides.
43.04 ( Ring opening/cleavage
Key Fragment 2 o i i
) (aziridinium-like species).

Technical Insight: In-Source Fragmentation

Warning: Fluorinated saturated heterocycles are prone to "in-source fragmentation” (ISF) in

electrospray ionization (ESI). High cone voltages can strip HF before the ion enters the

quadrupole, leading to a false [M+H]

signal at

70.

 Validation Protocol: Ramp cone voltage from 10V to 50V. If the ratio of

70 to
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90 increases with voltage,

70 is a fragment, not an impurity.

Infrared Spectroscopy (IR)[3]

IR is less diagnostic for the chiral center but essential for confirming the salt form versus the

free base.
Wavenumber (
Functional Group Assignment
)
Broad, multiple bands
N-H Stretch (Salt) 2400-3000 cm (ammonium N-H
). Distinct from free amine.[3]
Strong, sharp band. The
C-F Stretch 1050-1100 cm _ 9 . P S
"fingerprint" of fluorination.
C-H Stretch 2850-2950 cm Alkyl C-H stretching.

Nuclear Magnetic Resonance (NMR)[3][5][6][7]1[8][9]
[10]

This is the definitive tool for structural validation. The presence of fluorine (

, 100% abundance) introduces significant complexity due to heteronuclear spin-spin coupling (
and

).

F NMR: The Quickest Check

e Chemical Shift:

-176.0 to -178.0 ppm (referenced to CFCI
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at 0 ppm).

» Multiplicity: Decet (apparent) or complex multiplet due to coupling with H3, H2a/b, and
H4a/b.

» Solvent Effect: Shifts can drift by 1-2 ppm depending on solvent (D

O vs CDCI

) and pH (protonation of nitrogen deshields the fluorine slightly).

C NMR: Coupling Constant Analysis

The carbon spectrum is characterized by doublets (

) due to C-F coupling. The magnitude of

is diagnostic of the carbon's distance from the fluorine.

Chemical Shift (

Carbon Position Coupling Pattern (Hz)
ppm)

Doublet (
C3 (C-F) ~92.0-94.0

)

Doublet (
C2 (N-C-C-F) ~52.0

)

Doublet (
C4 (C-C-F) ~32.0

)

Doublet (
C5 (N-C) ~44.0

)

Note: Shifts are approximate for the HCl salt in D

O.
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H NMR: Multiplet Interpretation

The proton geminal to fluorine (H3) is the most distinct signal.
e H3 (Geminal):

5.30 — 5.50 ppm. Apparent dtt (doublet of triplets of triplets).

o Hz (Geminal coupling, very large).
e H2/H4/H5:

2.00 — 4.00 ppm. Complex multiplets due to diastereotopic protons and additional H-F
coupling.

Experimental Protocols
Protocol: Chiral Purity Determination (ee%)

Standard optical rotation is often insufficient for high-precision ee% determination.

F NMR using a Chiral Solvating Agent (CSA) is a self-validating method.

Reagents:
e Analyte: (R)-3-Fluoropyrrolidine HCI (~5 mg)

e CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Mosher's
Acid.

e Solvent: CDCI

(Free base) or D

O (Salt).
Step-by-Step:

» Free Basing (if using CDCI
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): Dissolve salt in 0.5 M NaOH, extract with CDCI
, dry over Na

SO

o Sample Prep: Dissolve 5 mg free base in 0.6 mL CDCI

» Reference Scan: Acquire standard
F NMR.
« Titration: Add 1.0 equivalent of CSA. Shake well.
e Acquisition: Acquire
F NMR (256 scans for high S/N).
e Analysis: The enantiomers will form diastereomeric complexes with the CSA, splitting the

F signal.
o (Split) typically > 0.05 ppm.

o Integration of the two peaks yields the enantiomeric ratio (er).

Workflow Visualization
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Caption: Logical workflow for the purification and validation of (R)-3-Fluoropyrrolidine,
prioritizing structural confirmation before chiral analysis.
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Caption: Mechanism of Enantiomeric Excess (ee) determination using 19F NMR and a Chiral
Solvating Agent.
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¢ General Properties: PubChem Compound Summary for CID 2759162, (R)-3-
Fluoropyrrolidine hydrochloride. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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